molecular formula C8H18NO+ B14659859 Piperidinium, 1-(2-hydroxyethyl)-1-methyl- CAS No. 45733-02-6

Piperidinium, 1-(2-hydroxyethyl)-1-methyl-

Cat. No.: B14659859
CAS No.: 45733-02-6
M. Wt: 144.23 g/mol
InChI Key: OREKCTYCBSSFON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidinium, 1-(2-hydroxyethyl)-1-methyl- is an organic compound belonging to the piperidine family. It is characterized by a piperidine ring substituted with a hydroxyethyl group and a methyl group. This compound is of interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- typically involves the reaction of 1-(2-hydroxyethyl)piperidine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated under specific conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Piperidinium, 1-(2-hydroxyethyl)-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, secondary amines, and oxidized derivatives such as aldehydes and carboxylic acids .

Mechanism of Action

The mechanism of action of Piperidinium, 1-(2-hydroxyethyl)-1-methyl- involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The piperidine ring can interact with receptors and enzymes, modulating their activity. These interactions can lead to various biological effects, including antimicrobial and antifungal activities .

Comparison with Similar Compounds

Properties

CAS No.

45733-02-6

Molecular Formula

C8H18NO+

Molecular Weight

144.23 g/mol

IUPAC Name

2-(1-methylpiperidin-1-ium-1-yl)ethanol

InChI

InChI=1S/C8H18NO/c1-9(7-8-10)5-3-2-4-6-9/h10H,2-8H2,1H3/q+1

InChI Key

OREKCTYCBSSFON-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCCCC1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.